1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-3-propoxypiperidine
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Overview
Description
1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-3-propoxypiperidine is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by its unique structure, which includes a butyl group, a cyclobutylmethylsulfonyl group, and a propoxypiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-3-propoxypiperidine involves multiple steps, starting from readily available starting materials
Formation of Imidazole Ring: The imidazole ring can be synthesized using a variety of methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of Butyl and Cyclobutylmethylsulfonyl Groups: The butyl group can be introduced via alkylation reactions, while the cyclobutylmethylsulfonyl group can be added through sulfonylation reactions using appropriate sulfonyl chlorides.
Attachment of Propoxypiperidine Moiety: The final step involves the coupling of the imidazole derivative with 3-propoxypiperidine under suitable conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-3-propoxypiperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Various amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes involving imidazole-containing enzymes and receptors.
Medicine: The compound could be explored for its potential pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-3-propoxypiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. The sulfonyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The propoxypiperidine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-2-(cyclobutylmethylsulfonyl)imidazole
- 3-Propoxypiperidine
- 1-Butyl-2-(methylsulfonyl)imidazole
Uniqueness
1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-3-propoxypiperidine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the butyl and cyclobutylmethylsulfonyl groups enhances its lipophilicity and potential for membrane permeability. The propoxypiperidine moiety provides additional functionalization possibilities, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-3-propoxypiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O3S/c1-3-5-12-24-19(15-23-11-7-10-20(16-23)27-13-4-2)14-22-21(24)28(25,26)17-18-8-6-9-18/h14,18,20H,3-13,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIDJUCDRGIJKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC2CCC2)CN3CCCC(C3)OCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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